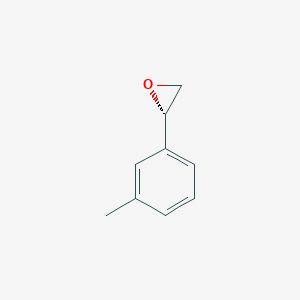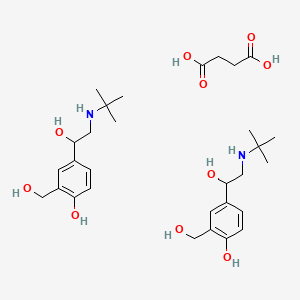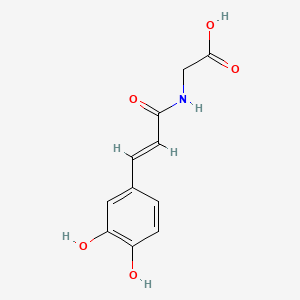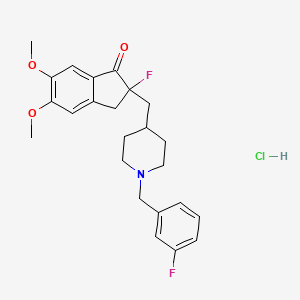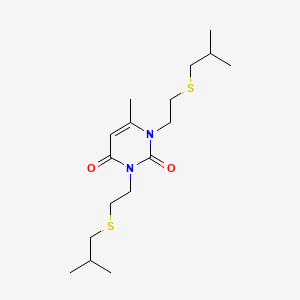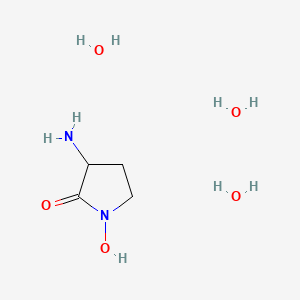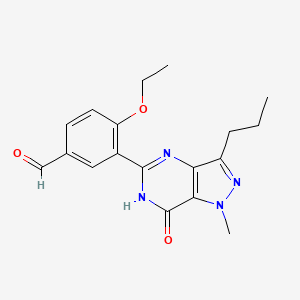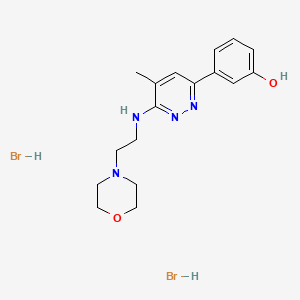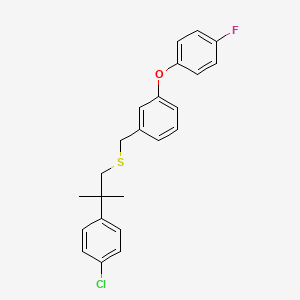
Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-(4-fluorophenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-(4-fluorophenoxy)- is a complex organic compound characterized by the presence of benzene rings substituted with chlorophenyl, methylpropylthio, and fluorophenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-(4-fluorophenoxy)- typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to introduce the desired substituents. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group with a nucleophile
Thioether Formation: The thioether linkage is formed by reacting a thiol with an alkyl halide under basic conditions.
Ether Formation: The fluorophenoxy group is introduced through an etherification reaction, where a phenol derivative reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions are often employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thioether linkage is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or other functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation of the thioether linkage.
Reduced Aromatic Compounds: Formed through reduction of the aromatic rings or other functional groups.
Substituted Derivatives:
Applications De Recherche Scientifique
Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-(4-fluorophenoxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its structural features may allow for the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-(4-fluorophenoxy)- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can lead to the modulation of biochemical pathways, resulting in therapeutic effects. The exact mechanism may involve binding to active sites, inhibition of enzyme activity, or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-(4-chlorophenoxy)
- Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-(4-bromophenoxy)
- Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-(4-iodophenoxy)
Uniqueness
Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-(4-fluorophenoxy)- is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and biological activity. Compared to similar compounds with different halogen substituents, the fluorinated derivative may exhibit enhanced potency, selectivity, and metabolic stability.
Propriétés
Numéro CAS |
80843-62-5 |
|---|---|
Formule moléculaire |
C23H22ClFOS |
Poids moléculaire |
400.9 g/mol |
Nom IUPAC |
1-chloro-4-[1-[[3-(4-fluorophenoxy)phenyl]methylsulfanyl]-2-methylpropan-2-yl]benzene |
InChI |
InChI=1S/C23H22ClFOS/c1-23(2,18-6-8-19(24)9-7-18)16-27-15-17-4-3-5-22(14-17)26-21-12-10-20(25)11-13-21/h3-14H,15-16H2,1-2H3 |
Clé InChI |
SVHFKIKKFSLHIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CSCC1=CC(=CC=C1)OC2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


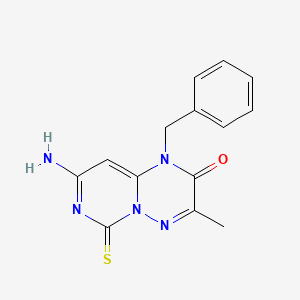
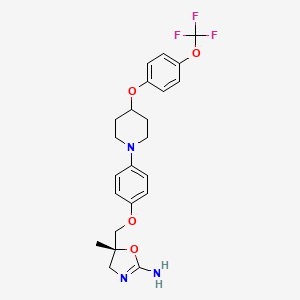
![(11S,16R)-3-[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene](/img/structure/B12772118.png)
